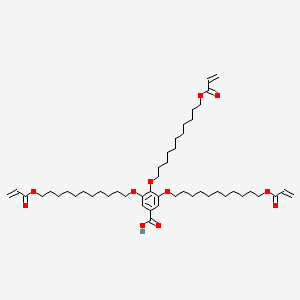
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes three acryloyloxyundecyl groups attached to a benzoic acid core. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid typically involves a multi-step process. One common method starts with the esterification of 3,4,5-trihydroxybenzoic acid with 11-bromo-1-undecanol to form the intermediate 3,4,5-tris((11-hydroxyundecyl)oxy)benzoic acid. This intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy groups can participate in radical polymerization reactions to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the aromatic ring.
Major Products
Hydrolysis: 3,4,5-trihydroxybenzoic acid and 11-hydroxyundecanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of functional polymers with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in developing hydrogels for wound healing and tissue engineering.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups can form covalent bonds with other monomers, creating a three-dimensional polymer matrix. This property is particularly useful in applications requiring strong, durable materials. Additionally, the benzoic acid core can interact with various biological targets, making it a candidate for biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Tris((11-hydroxyundecyl)oxy)benzoic acid: Lacks the acryloyloxy groups, making it less reactive in polymerization reactions.
4-((11-(acryloyloxy)undecyl)oxy)benzoic acid: Contains only one acryloyloxyundecyl group, resulting in different polymerization behavior and properties.
Uniqueness
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid is unique due to the presence of three acryloyloxyundecyl groups, which significantly enhance its reactivity and versatility in forming complex polymer structures. This makes it particularly valuable for applications requiring highly cross-linked and durable materials .
Propriétés
Formule moléculaire |
C49H78O11 |
|---|---|
Poids moléculaire |
843.1 g/mol |
Nom IUPAC |
3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoic acid |
InChI |
InChI=1S/C49H78O11/c1-4-45(50)57-36-30-24-18-12-7-10-16-22-28-34-55-43-40-42(49(53)54)41-44(56-35-29-23-17-11-8-13-19-25-31-37-58-46(51)5-2)48(43)60-39-33-27-21-15-9-14-20-26-32-38-59-47(52)6-3/h4-6,40-41H,1-3,7-39H2,(H,53,54) |
Clé InChI |
OAEUQBQZSLRGKI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)

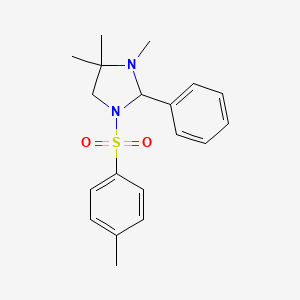
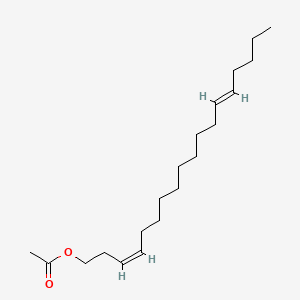
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
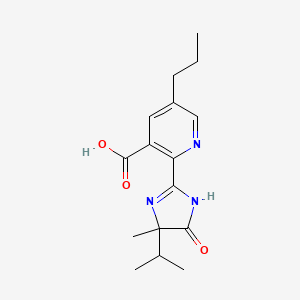
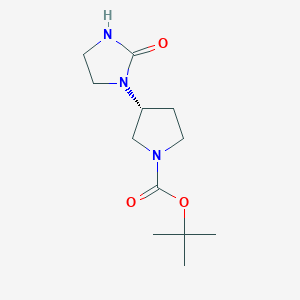
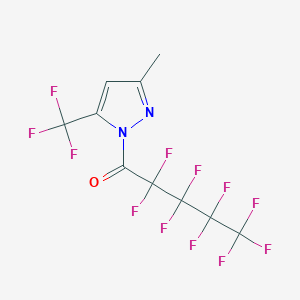

![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)

![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
